Cas no 339112-02-6 (Pyridine, 2-chloro-4,6-dimethyl-3-[(3-methylphenyl)sulfonyl]-)
![Pyridine, 2-chloro-4,6-dimethyl-3-[(3-methylphenyl)sulfonyl]- structure](https://ja.kuujia.com/scimg/cas/339112-02-6x500.png)
Pyridine, 2-chloro-4,6-dimethyl-3-[(3-methylphenyl)sulfonyl]- 化学的及び物理的性質
名前と識別子
-
- Pyridine, 2-chloro-4,6-dimethyl-3-[(3-methylphenyl)sulfonyl]-
- 2-CHLORO-4,6-DIMETHYL-3-PYRIDINYL 3-METHYLPHENYL SULFONE
- 2-CHLORO-4,6-DIMETHYL-3-[(3-METHYLPHENYL)SULFONYL]PYRIDINE
- 2-chloro-4,6-dimethyl-3-(3-methylbenzenesulfonyl)pyridine
- 2-chloro-4,6-dimethyl-3-[(3-methylphenyl)sulfonyl]pyridine
- 9J-306S
- HMS2647B21
- 339112-02-6
- Oprea1_335398
- AKOS005105541
- SMR000334662
- 2-chloro-4,6-dimethyl-3-(3-methylphenyl)sulfonylpyridine
- CHEMBL1897157
- MLS000695022
-
- インチ: InChI=1S/C14H14ClNO2S/c1-9-5-4-6-12(7-9)19(17,18)13-10(2)8-11(3)16-14(13)15/h4-8H,1-3H3
- InChIKey: XPULEIATCOLYCR-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 295.0433776Da
- どういたいしつりょう: 295.0433776Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 406
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.4Ų
- 疎水性パラメータ計算基準値(XlogP): 3.7
Pyridine, 2-chloro-4,6-dimethyl-3-[(3-methylphenyl)sulfonyl]- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00933632-1g |
2-Chloro-4,6-dimethyl-3-(3-methylbenzenesulfonyl)pyridine |
339112-02-6 | 90% | 1g |
¥2401.0 | 2023-01-30 |
Pyridine, 2-chloro-4,6-dimethyl-3-[(3-methylphenyl)sulfonyl]- 関連文献
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Hongmei Yu,Wei Song,Zhigang Shao,Baolian Yi RSC Adv., 2018,8, 12887-12893
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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4. A 2D metal–organic framework/reduced graphene oxide heterostructure for supercapacitor applicationLemu Girma Beka,Xiangrui Bu,Xin Li,Xiaoli Wang,Chuanyu Han,Weihua Liu RSC Adv., 2019,9, 36123-36135
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Holm Petzold,Albara I. S. Alrawashdeh Chem. Commun., 2012,48, 160-162
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
Pyridine, 2-chloro-4,6-dimethyl-3-[(3-methylphenyl)sulfonyl]-に関する追加情報
Pyridine, 2-chloro-4,6-dimethyl-3-[(3-methylphenyl)sulfonyl]- (CAS No. 339112-02-6)
The compound Pyridine, 2-chloro-4,6-dimethyl-3-[(3-methylphenyl)sulfonyl]-, with CAS number 339112-02-6, is a highly specialized organic chemical that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a chlorine atom at position 2, methyl groups at positions 4 and 6, and a sulfonyl group attached to position 3. The sulfonyl group itself is further substituted with a methylphenyl group, adding complexity and functionality to the molecule.
Recent studies have highlighted the potential of this compound in the development of novel biomedical materials. Researchers have explored its ability to act as a versatile building block in the synthesis of advanced polymers and drug delivery systems. The presence of the sulfonyl group introduces significant electron-withdrawing effects, which can enhance the stability and reactivity of the molecule under various conditions. This property makes it particularly useful in applications requiring high thermal stability and chemical resistance.
In terms of synthesis, Pyridine, 2-chloro-4,6-dimethyl-3-[(3-methylphenyl)sulfonyl]- can be prepared through a multi-step process involving nucleophilic substitution and sulfonation reactions. The synthesis pathway typically begins with the chlorination of a suitably substituted pyridine derivative, followed by methylation at specific positions. The final step involves the introduction of the sulfonyl group using a sulfonating agent such as sulfur trioxide or chlorosulfonic acid. Optimization of reaction conditions is crucial to ensure high yields and purity of the final product.
The compound's structure also lends itself well to various functionalization strategies. For instance, the methyl groups at positions 4 and 6 can serve as handles for further substitution reactions, enabling the creation of derivatives with tailored properties. This flexibility has been exploited in recent research to develop analogs with enhanced bioavailability and pharmacokinetic profiles. Such derivatives are currently being evaluated for their potential in treating various therapeutic targets, including cancer and inflammatory diseases.
From an environmental standpoint, Pyridine, 2-chloro-4,6-dimethyl-3-[(3-methylphenyl)sulfonyl]- has been shown to exhibit moderate biodegradability under aerobic conditions. However, its persistence in aquatic environments remains a concern due to its hydrophobic nature. Ongoing studies are focused on identifying methods to mitigate its environmental impact while maintaining its desirable chemical properties.
In conclusion, Pyridine, 2-chloro-4,6-dimethyl-3-[(3-methylphenyl)sulfonyl]- (CAS No. 339112-02-6) represents a promising compound with diverse applications across multiple disciplines. Its unique structure and functional groups make it an attractive candidate for further research and development in areas such as drug discovery and advanced materials science.
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